7-Ethynyl-2-methyl-quinoline
Description
7-Ethynyl-2-methyl-quinoline is a quinoline derivative featuring a methyl group at the 2-position and an ethynyl (C≡CH) group at the 7-position. Below, we compare its hypothesized properties with similar compounds, focusing on synthesis, substituent effects, and applications.
Properties
Molecular Formula |
C12H9N |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
7-ethynyl-2-methylquinoline |
InChI |
InChI=1S/C12H9N/c1-3-10-5-7-11-6-4-9(2)13-12(11)8-10/h1,4-8H,2H3 |
InChI Key |
KFYPOPYYJBPNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below summarizes key structural differences and similarities between 7-Ethynyl-2-methyl-quinoline and related quinoline derivatives:
Key Observations:
- Substituent Electronic Effects: The ethynyl group in this compound is electron-withdrawing, which may enhance electrophilic aromatic substitution reactivity compared to electron-donating groups like amino (NH₂) in 7-aminoquinolines .
- Positional Influence: Substitution at the 7-position (as in 7-chloro, 7-amino, or 7-ethynyl derivatives) often correlates with bioactivity modulation, such as receptor binding or enzyme inhibition .
Efficiency and Yield:
- Styrylquinoline synthesis (70–85% yields) may be more efficient than ethynylation, which often requires palladium catalysts and controlled conditions.
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